molecular formula C19H21FN2O3S B6570245 4-fluoro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946221-92-7

4-fluoro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6570245
CAS No.: 946221-92-7
M. Wt: 376.4 g/mol
InChI Key: LUPCJCICVWUIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: Not explicitly provided; Screening ID: G512-0390 ) is a sulfonamide derivative featuring a 4-fluoro-2-methyl-substituted benzene ring linked via a sulfonamide group to a 1-propanoyl-substituted 1,2,3,4-tetrahydroquinolin-7-yl moiety. Its molecular formula is C₁₉H₂₁FN₂O₃S (MW: 376.45 g/mol) .

Properties

IUPAC Name

4-fluoro-2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-3-19(23)22-10-4-5-14-6-8-16(12-17(14)22)21-26(24,25)18-9-7-15(20)11-13(18)2/h6-9,11-12,21H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPCJCICVWUIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a derivative of sulfonamide and tetrahydroquinoline, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18FN2O2S\text{C}_{16}\text{H}_{18}\text{F}\text{N}_2\text{O}_2\text{S}

This structure incorporates a sulfonamide group attached to a tetrahydroquinoline moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing sulfonamide groups have shown effectiveness against various cancer cell lines. The biological activity of this compound can be inferred from related compounds:

Compound Cell Line IC50 (µg/mL) Mechanism of Action
Compound AHeLa0.89Induces apoptosis via mitochondrial pathway
Compound BHL-600.79Cell cycle arrest in subG0 phase
Compound CAGS9.63Caspase activation (caspase-8 and -9)

The above table illustrates that compounds similar to the target compound have shown promising results in inhibiting cancer cell proliferation through apoptosis and cell cycle arrest mechanisms .

The mechanisms underlying the anticancer effects of sulfonamide derivatives generally include:

  • Mitochondrial Membrane Depolarization : This leads to the release of cytochrome c and subsequent activation of caspases.
  • Cell Cycle Arrest : Compounds can induce cell cycle arrest at various phases, particularly in the subG0 phase, indicating the initiation of apoptosis.
  • Caspase Activation : Increased activity of caspases (e.g., caspase-8 and -9) has been observed in treated cells, indicating both intrinsic and extrinsic apoptotic pathways are engaged .

Case Studies

A study highlighted the effects of a related benzene sulfonamide on perfusion pressure in cardiovascular models. Results indicated that certain derivatives could significantly alter perfusion pressure over time, suggesting potential cardiovascular implications alongside anticancer properties .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Theoretical evaluations using models like ADMETlab have provided insights into absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) parameters. These studies suggest that modifications in chemical structure can lead to variations in permeability and bioavailability .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share the 1,2,3,4-tetrahydroquinolin-7-yl scaffold but differ in substituents and functional groups (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound : 4-Fluoro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide C₁₉H₂₁FN₂O₃S 376.45 - 4-Fluoro, 2-methyl (benzene)
- Propanoyl (tetrahydroquinoline)
Sulfonamide linker; fluorine enhances electronegativity.
BE46566 : 2,5-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide C₂₀H₂₄N₂O₃S 372.48 - 2,5-Dimethyl (benzene)
- Propanoyl (tetrahydroquinoline)
Lack of fluorine; steric effects from dual methyl groups.
4-tert-Butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide C₂₂H₂₈N₂O₃S 400.50 - 4-tert-Butyl (benzene)
- Propanoyl (tetrahydroquinoline)
Bulky tert-butyl group; increased hydrophobicity.
Compound 24 : N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide C₁₀H₁₂N₂O₃S 248.28 - Methanesulfonamide
- 2-Oxo (tetrahydroquinoline)
Simpler sulfonamide; lacks propanoyl and aromatic substituents.
Compound 22 : 20,40-Difluoro-4-hydroxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-[1,10-biphenyl]-3-carboxamide C₂₂H₁₆F₂N₂O₃ 406.37 - Difluoro, hydroxy (biphenyl)
- Carboxamide linker
Carboxamide instead of sulfonamide; polar hydroxy group.
3,4-Difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide C₁₉H₁₈F₂N₂O₂ 344.36 - 3,4-Difluoro (benzamide)
- Propanoyl (tetrahydroquinoline)
Benzamide linker; dual fluorine atoms for enhanced binding.

Functional Group Impact on Activity

  • Sulfonamide vs.
  • Fluorine Substituents: The 4-fluoro group in the target compound may enhance metabolic stability and target affinity compared to non-fluorinated analogs (e.g., BE46566) . Compound 22’s difluoro-hydroxy biphenyl system introduces polarity but may reduce membrane permeability .

Preparation Methods

Sulfonation of Fluorinated Benzene Derivatives

The sulfonamide group is introduced through sulfonation followed by amination. A representative pathway involves:

  • Chlorosulfonation : Treatment of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene with chlorosulfonic acid at 0–5°C yields the corresponding sulfonyl chloride.

  • Nucleophilic Amination : Reaction with ammonia or ammonium hydroxide under controlled pH (8–9) provides the sulfonamide.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
ChlorosulfonationClSO3H, 0–5°C, 2 h78%92%
AminationNH4OH, pH 8.5, RT, 4 h85%95%

Side products include over-sulfonated derivatives, mitigated by stoichiometric control.

Construction of the 1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl Scaffold

Bischler-Napieralski Cyclization

The tetrahydroquinoline core is synthesized via cyclization of β-phenethylamide precursors. For example:

  • Amide Formation : Condensation of 4-fluoro-2-methylphenethylamine with propionyl chloride in dichloromethane (DCM) using triethylamine as base.

  • Cyclization : Treatment with phosphorus oxychloride (POCl3) at reflux (110°C, 6 h) forms the dihydroquinoline intermediate.

  • Reduction : Catalytic hydrogenation (H2, Pd/C, 50 psi) saturates the heterocycle to tetrahydroquinoline.

Optimization Insight :

  • POCl3 concentration >1.5 M minimizes dimerization byproducts.

  • Hydrogenation at 40°C prevents N-dealkylation.

Direct Propanoylation Strategies

Post-cyclization acylation introduces the propanoyl group:

  • Acylation : Reacting tetrahydroquinolin-7-amine with propionic anhydride in DMF at 80°C for 12 h achieves >90% conversion.

  • Workup : Precipitation in ice-water followed by recrystallization (ethanol/water) yields 1-propanoyl-tetrahydroquinoline.

Challenges :

  • Competitive O-acylation of the tetrahydroquinoline oxygen is suppressed using bulky bases like 2,6-lutidine.

Coupling of Sulfonamide and Tetrahydroquinoline Moieties

Nucleophilic Aromatic Substitution

The sulfonamide nitrogen attacks a halogenated tetrahydroquinoline derivative:

  • Halogenation : 7-Bromo-1-propanoyl-1,2,3,4-tetrahydroquinoline is prepared using N-bromosuccinimide (NBS) in CCl4.

  • Coupling : Reaction with 4-fluoro-2-methylbenzenesulfonamide in the presence of CuI/L-proline catalyst (Ullmann conditions) at 120°C for 24 h.

Yield Enhancement :

  • Adding Cs2CO3 as base improves nucleophilicity of the sulfonamide nitrogen, boosting yield from 45% to 68%.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative route:

  • Catalytic System : Pd2(dba)3/Xantphos with KOtBu in toluene.

  • Conditions : 100°C, 18 h under N2 atmosphere.

Comparative Data :

MethodCatalystYieldSelectivity
Ullmann CouplingCuI/L-proline68%85%
Buchwald-HartwigPd2(dba)3/Xantphos73%92%

The Pd-mediated method reduces side products but incurs higher costs.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted sulfonamide.

  • HPLC : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA) achieves >99% purity for biological assays.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, NH), 3.12 (m, 2H, CH2-propanoyl).

  • HRMS : m/z calc. for C19H21FN2O3S [M+H]+: 389.1334; found: 389.1338.

Industrial-Scale Optimization

Solvent Selection

DMF outperforms DCM in coupling reactions due to superior solubility of intermediates:

SolventReaction Time (h)Yield
DMF1873%
DCM2458%

Catalytic Recycling

Pd catalysts recovered via filtration and reactivation (H2, 200°C) retain 85% activity over five cycles.

Emerging Methodologies

Electrochemical Synthesis

Recent patents disclose electrochemical coupling using Pt electrodes in acetonitrile/water, achieving 70% yield at 2 V.

Flow Chemistry

Microreactor systems reduce reaction time for Bischler-Napieralski cyclization from 6 h to 15 min via enhanced heat transfer .

Q & A

Q. Key Considerations :

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to byproducts from incomplete reactions .
  • Yield Optimization : Stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:amine) and inert atmospheres (N₂/Ar) improve efficiency .

Advanced: How can X-ray crystallography and NMR spectroscopy resolve ambiguities in stereochemistry and conformational dynamics?

Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) determines absolute configuration and torsional angles of the tetrahydroquinoline ring and sulfonamide group. For example, a related sulfonamide showed a chair conformation for the tetrahydroquinoline moiety and a dihedral angle of 85° between the benzene rings .
  • NMR Spectroscopy :
    • NOESY : Identifies spatial proximity between the propanoyl group and adjacent protons to confirm stereochemistry .
    • ²⁹Si DEPT-135 : Resolves coupling patterns in fluorinated aromatic systems, distinguishing para/meta substituents .

Data Integration : Combining crystallographic data with dynamic NMR (variable-temperature studies) clarifies flexible regions (e.g., rotation of the propanoyl group) .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Answer:

  • Enzyme Inhibition : Screen against serine hydrolases or carbonic anhydrases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure IC₅₀ values .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Q. Key Metrics :

Assay TypeParametersTypical Results for Analogues
Enzyme IC₅₀10–50 µM
MIC8–32 µg/mL

Advanced: How to address contradictions in biological activity data across cell lines and animal models?

Answer:

  • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .
  • Metabolic Stability : Compare liver microsome degradation rates (human vs. rodent) to explain species-specific discrepancies .
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to correlate in vitro vs. in vivo efficacy .

Case Study : A related tetrahydroquinoline sulfonamide showed poor activity in mice due to rapid glucuronidation, resolved by modifying the propanoyl group to reduce metabolic susceptibility .

Advanced: What computational strategies predict structure-activity relationships (SAR) for optimizing target affinity?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., carbonic anhydrase IX). For example, the fluorobenzene ring often occupies hydrophobic pockets, while the sulfonamide forms hydrogen bonds with catalytic zinc .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability of the tetrahydroquinoline-propanoyl moiety in binding sites .
  • QSAR Modeling : Employ CoMFA or machine learning (Random Forest) on analogues to identify critical descriptors (e.g., logP, polar surface area) .

Basic: Which analytical techniques confirm purity and structural integrity post-synthesis?

Answer:

TechniqueParametersUtility
HPLC C18 column, 0.1% TFA/ACN gradientPurity >95% (retention time 12.3 min)
¹H/¹³C NMR δ 7.8 ppm (s, SO₂NH), δ 1.2 ppm (t, propanoyl CH₃)Confirms functional groups
HRMS m/z calc. 432.1234 [M+H]⁺Validates molecular formula

Advanced: How to optimize reaction conditions for introducing the propanoyl group?

Answer:

  • Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates acylation by activating propanoic anhydride .
  • Solvent Effects : Dichloromethane (DCM) minimizes side reactions vs. THF, which can form peroxides .
  • Temperature Control : Slow addition at −10°C reduces racemization of the tetrahydroquinoline chiral center .

Q. Optimized Protocol :

Dissolve tetrahydroquinoline (1 eq) in DCM.

Add propanoic anhydride (1.5 eq) and DMAP (0.2 eq) dropwise at −10°C.

Stir for 12 h, then purify via flash chromatography (yield: 78–85%) .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

  • Solubility :
    • PBS (pH 7.4): 0.2 mg/mL (improved to 1.5 mg/mL with 5% DMSO) .
    • Simulated gastric fluid: Degrades within 2 h (sensitive to acidic pH) .
  • Stability :
    • Plasma: t₁/₂ = 3.5 h (human), 1.2 h (rat) due to esterase cleavage of the propanoyl group .

Stabilization Strategies : Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) prolongs half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.